2-(2-chloro-6-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and phenylacetamide intermediates. The key steps include:
Formation of Benzothiazole Intermediate: This involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 6-nitro-1,3-benzothiazole.
Formation of Phenylacetamide Intermediate: This involves the acylation of 2-chloro-6-fluoroaniline with chloroacetyl chloride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the phenylacetamide intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include derivatives with different functional groups replacing the halogens.
Reduction Products: The major product is the corresponding amine derivative.
Oxidation Products: The major products can include sulfoxides or sulfones.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
- 2-(2-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, as well as the nitro group on the benzothiazole ring
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O3S/c16-10-2-1-3-11(17)9(10)7-14(21)19-15-18-12-5-4-8(20(22)23)6-13(12)24-15/h1-6H,7H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZYFMYSLVTUFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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